molecular formula C17H16BrN5O2 B6417496 3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923504-30-7

3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B6417496
CAS No.: 923504-30-7
M. Wt: 402.2 g/mol
InChI Key: SGXXSPGOWCXKIO-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-derived compound featuring a brominated benzyl substituent at position 3 and methyl groups at positions 1, 6, and 5.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-9-10(2)23-13-14(20-16(23)19-9)21(3)17(25)22(15(13)24)8-11-4-6-12(18)7-5-11/h4-7H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXSPGOWCXKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromobenzyl group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the imidazo[2,1-f]purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazo[2,1-f]purine-2,4-dione scaffold is highly modular, with key modifications at positions 3, 8, and the alkyl/arylpiperazinyl side chains. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Biological Target Pharmacological Activity
Target Compound
3-(4-Bromobenzyl)-1,6,7-trimethyl-...
- 4-Bromobenzyl (position 3)
- Methyl groups (positions 1, 6, 7)
5-HT1A/5-HT7, PDE4B/PDE10A Moderate 5-HT1A affinity; potential antidepressant/antioxidant activity (inferred)
Compound 3i
(8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-...)
- 2-Fluorophenylpiperazinylpentyl (position 8)
- Trimethyl groups
5-HT1A/5-HT7 High 5-HT1A affinity (Ki = 0.6–0.2 nM); strong antidepressant activity (FST ED50 = 2.5 mg/kg)
AZ-861
(1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-...)
- 3-Trifluoromethylphenylpiperazinylbutyl (position 8) 5-HT1A Potent 5-HT1A agonism; weaker brain penetration vs. AZ-853
CB11
(8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-...)
- 2-Aminophenyl (position 8)
- Butyl (position 3)
PPARγ Pro-apoptotic in NSCLC cells via ROS production and caspase-3 activation
Compound 5
(8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-...)
- 6,7-Dimethoxyisoquinolinylbutyl (position 8) PDE4B1/PDE10A, 5-HT1A Dual PDE4B1/PDE10A inhibition; moderate 5-HT1A affinity

Key Observations:

  • Substituent Position and Size: The 4-bromobenzyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., fluorine in 3i or trifluoromethyl in AZ-861), which may improve blood-brain barrier penetration but reduce metabolic stability .
  • Receptor Selectivity: Fluorinated arylpiperazinyl derivatives (e.g., 3i, AZ-861) exhibit higher 5-HT1A/5-HT7 affinity than brominated analogs, likely due to enhanced π-π stacking with receptor pockets .
  • Therapeutic Diversification: Modifications at position 8 can redirect activity from serotonin receptors (neuropsychiatric applications) to PPARγ (anticancer) or PDEs (anti-inflammatory) .

Functional Outcomes in Disease Models

  • Antidepressant Activity: 3i and AZ-853 reduce immobility time in the forced swim test (FST) at 2.5–5 mg/kg, with 3i showing additional anxiolytic effects .
  • Anticancer Activity:
    • CB11 induces apoptosis in NSCLC cells via PPARγ activation, a mechanism distinct from serotonin-targeted analogs .

Biological Activity

3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazo[2,1-f]purines. Its unique structure, which includes a bromobenzyl group and three methyl groups on the imidazo[2,1-f]purine core, suggests significant potential for various biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating mood disorders and other conditions.

The biological activity of 3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily mediated through its interaction with specific molecular targets in biological systems. These targets may include:

  • Enzymes : The compound may act as an inhibitor or modulator of key enzymes involved in various metabolic pathways.
  • Receptors : It has been suggested that 3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can bind to serotonin receptors (5-HT) and phosphodiesterases (PDEs), influencing neurotransmitter signaling and cellular responses .

Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

  • Antidepressant Effects : In vivo studies have shown that derivatives of imidazo[2,1-f]purines can exhibit antidepressant and anxiolytic effects. Specifically, compounds similar to 3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have demonstrated efficacy in forced swim tests in mice .
  • Anti-inflammatory Properties : The imidazopurine class is known for its anti-inflammatory effects. Compounds within this class may inhibit cytokine production or modulate immune responses .

Research Findings

Several studies have focused on the biological activity of related compounds:

StudyFindings
Serotonin Receptor Binding Compounds showed affinity for 5-HT receptors with potential implications for mood disorders .
PDE Inhibition Inhibition of phosphodiesterases (PDE4B and PDE10A) was observed in certain derivatives .
In Vivo Efficacy Selected derivatives exhibited significant antidepressant effects in animal models .

Case Study 1: Antidepressant Activity

In a study evaluating various imidazo[2,1-f]purines for antidepressant activity:

  • Compound Tested : A derivative related to 3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
  • Methodology : The forced swim test (FST) was utilized to assess behavioral changes indicative of antidepressant activity.
  • Results : The compound demonstrated a reduction in immobility time compared to controls and exhibited a potency greater than standard antidepressants like diazepam .

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory properties of imidazopurines:

  • Focus Compound : Variants of imidazo[2,1-f]purines were tested for their ability to inhibit pro-inflammatory cytokines.
  • Findings : Certain derivatives showed significant reductions in cytokine levels in vitro and in vivo models of inflammation .

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